molecular formula C8H13N B103146 3,4-Diethylpyrrole CAS No. 16200-52-5

3,4-Diethylpyrrole

Cat. No. B103146
CAS RN: 16200-52-5
M. Wt: 123.2 g/mol
InChI Key: XMYRJQYUMXCUNX-UHFFFAOYSA-N
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Description

3,4-Diethylpyrrole is a chemical compound that belongs to the pyrrole family, which is characterized by a five-membered heterocyclic ring containing one nitrogen atom. Although the specific compound this compound is not directly discussed in the provided papers, related compounds with various substitutions on the pyrrole ring are extensively studied. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of pyrrole derivatives, which can be extrapolated to this compound.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves multi-step reactions starting from readily available materials. For instance, the synthesis of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate was achieved from diethyl benzylidenemalonate and ethyl sarcosinate . Similarly, 3,5-diethyl-2,4-dimethoxycarbonylpyrrole was synthesized from methyl 3-oxo-pentanoate through a nitrosation and Knorr reaction . These methods suggest that the synthesis of this compound could potentially be achieved through similar synthetic routes, with appropriate modifications to introduce the ethyl groups at the 3 and 4 positions of the pyrrole ring.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often determined using techniques such as X-ray diffraction and quantum chemical density functional theory (DFT) analysis. For example, the crystal and molecular structures of diethyl 4,4′-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) were determined by these methods . The molecular structure of this compound would likely show similar characteristics, with the ethyl groups influencing the electron density and conformation of the pyrrole ring.

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions, including polymerization and oxidation. Diethylbis(2,2′-bipyridine)Fe/MAO was found to be an active catalyst for the polymerization of 1,3-dienes, which suggests that pyrrole derivatives could also be polymerized to form new materials with unique properties . The aqueous basic oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate resulted in the formation of two oxidation products, indicating that pyrrole derivatives are susceptible to oxidative transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the conductive and magnetic properties of polypyrrole and polythiophene derivatives were characterized by various spectroscopic techniques, revealing that blocking the 3 and 4 positions of the heteroaromatic ring affects the conductivity . This suggests that this compound could exhibit distinct physical and chemical properties due to the presence of ethyl groups at these positions.

properties

IUPAC Name

3,4-diethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-3-7-5-9-6-8(7)4-2/h5-6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYRJQYUMXCUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC=C1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447934
Record name 3,4-DIETHYLPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16200-52-5
Record name 3,4-DIETHYLPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16200-52-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 3,4-diethylpyrrole-2-carboxylate obtained in Step (6) (2.056 g, 10.53 mmol), ethylene glycol (100 ml), and potassium hydroxide (3.5 g) were placed in a light-shielded reaction vessel equipped with a reflux condenser. Then, the inside of the reaction vessel was replaced with nitrogen and the mixture was stirred at 160° C. for 2.5 hours. After that, the reaction solution cooled to room temperature was poured into ice water, and extracted with ethyl acetate, and the extract was washed with an aqueous solution of sodium bicarbonate, water, and a saturated salt solution. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure, thereby to obtain 3,4-diethylpyrrole. Again, 3,4-diethylpyrrole obtained by this reaction, benzyl-5-acetoxymethyl-4-n-butyl-3-methylpyrrole-2-carboxylate obtained in Step (3) (7.21 g, 21 mmol), acetic acid (10 ml), and ethanol (150 ml) were fed into a light-shielded reaction vessel equipped with a reflux condenser, and was refluxed for 18 hours. After the reflux, the resultant was cooled to room temperature, ethanol (50 ml) was added, and was left standing at 0° C. for 5 hours. The precipitated crystal was filtered out and thoroughly washed with ethanol to yield 2,5-bis(5-benzylcarbonyl-3-n-butyl-4-methyl-2-pyrroylmethyl)-3,4-dimethyl-1H-pyrrole (5.25 g, 72% yield).
Quantity
2.056 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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